2-(2-Bromoethyl)-1,3-dioxane

Protecting Group Chemistry Acetal Stability Organic Synthesis

2-(2-Bromoethyl)-1,3-dioxane (CAS 33884-43-4) is a bifunctional building block comprising a primary alkyl bromide tethered to a 1,3-dioxane acetal, serving as a masked β-formylethyl group equivalent. As a protected 3-bromopropionaldehyde, it enables sequential nucleophilic substitution and carbonyl deprotection strategies in multi-step organic syntheses.

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
CAS No. 33884-43-4
Cat. No. B048130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)-1,3-dioxane
CAS33884-43-4
Synonyms2-(2-Bromoethyl)-m-dioxane;  2-(1,3-Dioxan-2-yl)ethyl Bromide;  2-(2-Bromoethyl)-1,3-dioxane;  2-(β-Bromoethyl)-1,3-dioxane;  3,3-(Trimethylenedioxy)propyl Bromide; 
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCC(C1OCCCO1)Br
InChIInChI=1S/C6H11BrO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2
InChIKeyWMDHQEHPOVOEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethyl)-1,3-dioxane (CAS 33884-43-4): A Protected β-Formylethyl Synthon with Enhanced Acid Stability and Thermal Grignard Reactivity


2-(2-Bromoethyl)-1,3-dioxane (CAS 33884-43-4) is a bifunctional building block comprising a primary alkyl bromide tethered to a 1,3-dioxane acetal, serving as a masked β-formylethyl group equivalent [1]. As a protected 3-bromopropionaldehyde, it enables sequential nucleophilic substitution and carbonyl deprotection strategies in multi-step organic syntheses . Its six-membered dioxane ring distinguishes it from analogous five-membered dioxolanes, conferring distinct stability and reactivity profiles that are critical for route optimization .

Why 2-(2-Bromoethyl)-1,3-dioxane Cannot Be Directly Replaced by Dioxolane or Other Acetal Analogs in Critical Steps


While several ω-bromoalkyl acetals exist, the choice between the 1,3-dioxane and its 1,3-dioxolane counterpart is not arbitrary. The 1,3-dioxane acetal exhibits significantly greater resistance to acidic hydrolysis, which can alter reaction sequences and deprotection timing . Furthermore, the corresponding Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane demonstrates superior thermal stability, enabling high-yield ketone formations without competing side reactions that plague the dioxolane-derived reagent . These differences are quantifiable and directly impact synthetic efficiency and product purity, as detailed below.

Quantitative Differentiation of 2-(2-Bromoethyl)-1,3-dioxane: Head-to-Head Comparisons with Dioxolane Analogs and Alternative Synthons


Enhanced Acid Stability of 1,3-Dioxane Acetal vs. 1,3-Dioxolane Acetal

The 1,3-dioxane acetal in 2-(2-bromoethyl)-1,3-dioxane is more stable to acid than the corresponding 1,3-dioxolane acetal, as noted in vendor technical documentation . This qualitative difference is supported by known hydrolysis kinetics of model acetals, where six-membered cyclic acetals hydrolyze approximately 10 times slower than five-membered counterparts under identical acidic conditions [1].

Protecting Group Chemistry Acetal Stability Organic Synthesis

Quantitative Grignard Reaction Yield with N-Triphenylmethyl-L-leucine 2-Thiopyridyl Ester: Dioxane vs. Dioxolane

In the synthesis of ketomethylene peptide analogues, the Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane reacted with the 2-thiopyridyl ester of N-triphenylmethyl-L-leucine to afford the ketone adduct 8a in near quantitative yield [1]. Under identical conditions, the dioxolane-derived Grignard reagent gave adduct 8b also in near quantitative yield, but with different reaction kinetics: the dioxane Grignard required 2 equivalents for instantaneous reaction, whereas 1 equivalent gave slow but still quantitative conversion [1]. This kinetic control offers flexibility in reaction planning.

Grignard Reaction Peptide Synthesis Ketomethylene Isosteres

Physical Property Differentiation: Boiling Point and Density for Purification and Handling

2-(2-Bromoethyl)-1,3-dioxane has a boiling point of 67–70 °C at 2.8–3.7 mmHg , while its dioxolane analog boils at 68–70 °C at 8 mmHg . The dioxane's higher boiling point at a lower pressure indicates lower volatility, which can influence distillation conditions and solvent removal strategies. Additionally, the density of the dioxane (1.431 g/mL at 25°C) differs from that of the dioxolane (1.542 g/mL at 25°C) , affecting phase separation and handling.

Physicochemical Properties Distillation Laboratory Procurement

Synthesis of 2-Substituted Pyrrolidines: Diastereoselectivity and Yield Using Dioxane Grignard

Addition of the Grignard reagent prepared from 2-(2-bromoethyl)-1,3-dioxane to N-tert-butanesulfinyl aldimines proceeds with high yields (typically 70–90%) and good diastereoselectivities (dr up to 95:5) in the synthesis of 2-substituted pyrrolidines [1]. In contrast, analogous reactions using simpler alkyl bromides or unprotected aldehydes often suffer from lower yields or selectivity due to competing side reactions. The dioxane moiety serves as a stable masked aldehyde, enabling the use of strongly basic Grignard conditions without carbonyl interference.

Asymmetric Synthesis Chiral Amines Medicinal Chemistry

Procurement-Driven Application Scenarios for 2-(2-Bromoethyl)-1,3-dioxane


Multi-Step Synthesis of Ketomethylene Peptide Isosteres

The near-quantitative yield and kinetic control offered by the Grignard reagent of 2-(2-bromoethyl)-1,3-dioxane make it the preferred choice for constructing ketomethylene dipeptide analogues, as demonstrated in the synthesis of Z-Pro-Leu-Gly-OH and Leu-Gly-Val-Phe-OCH3 [4]. The thermal stability of the dioxane Grignard minimizes side reactions, ensuring high purity of the critical ketone intermediate before acidic deprotection.

Asymmetric Construction of Chiral 2-Substituted Pyrrolidines

The dioxane-masked β-formylethyl group enables high diastereoselectivity (dr up to 95:5) in the addition to chiral sulfinyl aldimines, providing a reliable entry to enantiomerically enriched pyrrolidines [4]. This three-step sequence from commercially available materials is scalable and avoids the use of protecting group manipulations, reducing cost and waste.

Synthesis of 4-(1,3-Dioxan-2-yl)alkylbenzonitriles via Liquid Ammonia Alkylation

2-(2-Bromoethyl)-1,3-dioxane participates efficiently in ipso-alkylation of terephthalonitrile dianion in liquid ammonia, yielding 4-[2-(1,3-dioxan-2-yl)ethyl]benzonitrile as a versatile intermediate for further functionalization [4]. The stability of the dioxane acetal under these strongly basic, cryogenic conditions is essential for reaction success.

Pharmaceutical Intermediate for Oxaflumazine and Related Antipsychotics

2-(2-Bromoethyl)-1,3-dioxane is a key building block in the synthesis of Oxaflumazine, an antipsychotic agent [4]. Its dual functionality as a protected aldehyde and electrophilic alkyl bromide streamlines the construction of the complex piperazine-dioxane scaffold, a feature not readily achieved with alternative synthons.

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